N-(4-fluorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide

CDK2 inhibitor antiproliferative activity structure-activity relationship

N-(4-fluorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide (CAS 656831-81-1) is a synthetic small molecule belonging to the N5-substituted pyrazolo[3,4-d]pyrimidinone class, which acts as an ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2). This compound, designated as compound 4a in a focused medicinal chemistry campaign, is characterized by a pyrazolo[3,4-d]pyrimidin-4-one core with an N1-phenyl substituent and an N5-2-(4-fluorophenyl)acetamide side chain.

Molecular Formula C19H14FN5O2
Molecular Weight 363.352
CAS No. 656831-81-1
Cat. No. B2510132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
CAS656831-81-1
Molecular FormulaC19H14FN5O2
Molecular Weight363.352
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)F
InChIInChI=1S/C19H14FN5O2/c20-13-6-8-14(9-7-13)23-17(26)11-24-12-21-18-16(19(24)27)10-22-25(18)15-4-2-1-3-5-15/h1-10,12H,11H2,(H,23,26)
InChIKeyUHZWLWNPLWEWSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide (CAS 656831-81-1): A Potent CDK2 Inhibitor in the Pyrazolo[3,4-d]pyrimidinone Class


N-(4-fluorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide (CAS 656831-81-1) is a synthetic small molecule belonging to the N5-substituted pyrazolo[3,4-d]pyrimidinone class, which acts as an ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2) [1]. This compound, designated as compound 4a in a focused medicinal chemistry campaign, is characterized by a pyrazolo[3,4-d]pyrimidin-4-one core with an N1-phenyl substituent and an N5-2-(4-fluorophenyl)acetamide side chain [1]. Its primary application is as a research tool for probing CDK2-dependent cell cycle regulation and as a lead scaffold for anticancer drug discovery targeting hepatocellular carcinoma (HCC) and colorectal cancer (CRC) [1].

Why N5-Substituted Pyrazolo[3,4-d]pyrimidinones Cannot Be Interchanged Based on Core Scaffold Alone: The Case of Compound 4a


Within the pyrazolo[3,4-d]pyrimidinone class, seemingly minor variations in the N5-substituent can result in dramatic shifts in antiproliferative potency, cell line selectivity, and kinase inhibition profiles [1]. The target compound (4a, 4-fluorophenyl) exhibits a significantly different pharmacological fingerprint compared to its closest structural analogs, including the 4-chloro derivative (4b), the 3-methoxy derivative (4c), and the 2-pyridyl derivative (4d), as demonstrated in head-to-head cellular and enzymatic assays [1]. This evidence establishes that procurement decisions based solely on core scaffold or vendor catalog classification will fail to capture the verified potency, selectivity, and mechanism-of-action data that distinguish compound 4a from interchangeable or inferior alternatives [1].

Quantitative Differentiation of N-(4-Fluorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide (4a) Versus Closest Analogs and Reference Standard


Head-to-Head Antiproliferative Potency: 4-Fluoro (4a) vs. 4-Chloro (4b) Analog Against HCT116 and HepG2 Cancer Cells

In a direct head-to-head comparison within the same experimental series, compound 4a (CAS 656831-81-1) exhibited significantly greater antiproliferative potency than its closest structural analog, compound 4b (4-chloro derivative), against both colorectal (HCT116) and hepatocellular (HepG2) carcinoma cell lines [1]. Specifically, the incorporation of the more electronegative 4-fluoro substituent (compound 4a) afforded a more potent compound than the corresponding 4-chloro derivative (compound 4b), a result attributed to additional hydrogen and halogen bonding interactions within the CDK2 ATP-binding pocket [1].

CDK2 inhibitor antiproliferative activity structure-activity relationship pyrazolo[3,4-d]pyrimidine

Superior CDK2 Kinase Inhibition: Compound 4a Exceeds Roscovitine Reference Activity

In an in vitro CDK2 enzymatic inhibition assay, compound 4a demonstrated submicromolar inhibitory activity (IC50 = 0.21 ± 0.01 µM) that surpasses the reference CDK2 inhibitor roscovitine (IC50 = 0.25 ± 0.01 µM) [1]. This confirms that the antiproliferative effects observed in cellular assays are mechanistically linked to direct CDK2 kinase inhibition [1].

CDK2 enzymatic assay kinase inhibition roscovitine ATP-competitive inhibitor

Dramatic Cellular Potency Advantage Over Roscovitine: ~24-Fold (HepG2) and ~11-Fold (HCT116) Enhancement

Compound 4a was almost twenty-four- and eleven-fold more potent than roscovitine against HepG2 (IC50: 0.58 vs 13.82 µM) and HCT116 (IC50: 1.09 vs 12.24 µM) cells, respectively [1]. This dramatically enhanced cellular potency distinguishes 4a from the reference standard and supports its selection for cell-based oncology studies [1].

anticancer agents HCT116 HepG2 roscovitine comparison cellular potency

Favorable Cancer-Selective Cytotoxicity: Compound 4a Spares Normal WI-38 Fibroblasts

Compound 4a was evaluated for cytotoxicity against the normal human fibroblast cell line WI-38, yielding an IC50 of 58.61 µM, which translates to selectivity index (SI) values of approximately 54 (versus HepG2) and 100 (versus HCT116) [1]. The study concluded that compound 4a shows good activity and selectivity towards cancerous cells rather than non-cancerous cells [1].

selectivity index WI-38 normal cells cancer selectivity cytotoxicity profiling

Distinct Molecular Binding Mode Confirmed by In Silico Docking: 4-Fluoro Substituent Engages Key CDK2 Residues

In silico molecular docking of compound 4a into the ATP-binding site of CDK2 (PDB co-crystal with roscovitine) revealed that the 4-fluoro substituent on the N-phenylacetamide moiety forms an additional halogen bond interaction with Glu8, a contact not possible for the 4-chloro analog (4b) [1]. The study highlighted that this additional interaction, combined with conserved π–sigma contacts with Ile10 and Leu134, explains the higher potency of compound 4a [1].

molecular docking ATP-binding site halogen bonding CDK2 structure

Recommended Research and Procurement Applications for N-(4-Fluorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide (CAS 656831-81-1)


Chemical Probe for CDK2-Dependent Cell Cycle Studies in Hepatocellular Carcinoma (HCC) Models

Based on its potent CDK2 inhibition (IC50 = 0.21 µM) and strong antiproliferative activity against HepG2 cells (IC50 = 0.58 µM, 24-fold more potent than roscovitine), this compound is ideally suited as a chemical probe for dissecting CDK2-mediated cell cycle progression and apoptosis in HCC models [1]. Its high selectivity index against normal WI-38 fibroblasts (SI > 100) makes it preferable to roscovitine for experiments requiring discrimination between cancerous and normal hepatocyte responses [1].

Lead Compound for Structure-Activity Relationship (SAR) Expansion Around N5-2-(4-Halophenyl)acetamide Series

The demonstrated superiority of compound 4a (4-fluoro) over compound 4b (4-chloro) in both cellular (3- to 4-fold) and enzymatic (~4.6-fold) potency, structurally rationalized by the unique halogen bond with Glu8 in CDK2, positions 4a as the optimal starting point for further SAR exploration [1]. Medicinal chemistry teams seeking to optimize this chemotype should procure 4a as the benchmark reference standard rather than the less active 4-chloro analog [1].

Dual HCC/CRC Comparative Pharmacology Studies

Compound 4a exhibits potent activity against both HCC (HepG2 IC50 = 0.58 µM) and CRC (HCT116 IC50 = 1.09 µM) cell lines, with a consistent activity trend favoring HepG2 cells [1]. This dual-panel activity profile supports its use in comparative oncology studies investigating CDK2 dependency across different gastrointestinal tumor types, with the quantitative potency data enabling dose-ranging studies that are directly comparable across both cell lines [1].

Validated Positive Control for CDK2 Enzymatic Inhibition Assays

With a CDK2 IC50 of 0.21 µM that slightly exceeds the widely used reference roscovitine (0.25 µM), compound 4a serves as an experimentally validated positive control for CDK2 biochemical and cell-free assays [1]. Its well-characterized binding mode (involving Ile10, Leu83, Leu134, and Glu8 interactions) and confirmed ATP-competitive mechanism provide assay developers with a mechanistically defined tool compound for screening and selectivity profiling [1].

Quote Request

Request a Quote for N-(4-fluorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.